{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20418715
InChI: InChI=1S/C33H23Br2N3O2/c34-23-16-18-28-26(19-23)30(22-11-5-2-6-12-22)31(32(39)36-28)29-20-24(17-15-21-9-3-1-4-10-21)38(37-29)33(40)25-13-7-8-14-27(25)35/h1-19,24H,20H2,(H,36,39)/b17-15+
SMILES:
Molecular Formula: C33H23Br2N3O2
Molecular Weight: 653.4 g/mol

{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone

CAS No.:

Cat. No.: VC20418715

Molecular Formula: C33H23Br2N3O2

Molecular Weight: 653.4 g/mol

* For research use only. Not for human or veterinary use.

{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone -

Specification

Molecular Formula C33H23Br2N3O2
Molecular Weight 653.4 g/mol
IUPAC Name 6-bromo-3-[2-(2-bromobenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C33H23Br2N3O2/c34-23-16-18-28-26(19-23)30(22-11-5-2-6-12-22)31(32(39)36-28)29-20-24(17-15-21-9-3-1-4-10-21)38(37-29)33(40)25-13-7-8-14-27(25)35/h1-19,24H,20H2,(H,36,39)/b17-15+
Standard InChI Key KCYSMYZPVIDMIQ-BMRADRMJSA-N
Isomeric SMILES C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)/C=C/C6=CC=CC=C6
Canonical SMILES C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C=CC6=CC=CC=C6

Introduction

The compound {3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives. These compounds are often characterized by their diverse biological activities, including potential applications in pharmaceuticals and agrochemicals. The presence of bromine and hydroxyl functional groups suggests that this compound may exhibit significant reactivity and biological activity.

Molecular Formula and Weight

  • Molecular Formula: C34H26BrN3O3

  • Molecular Weight: 604.5 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the modification of existing quinoline structures or the introduction of specific functional groups. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of reactions and purify intermediates.

IUPAC Name

The IUPAC name for this compound is 6-bromo-3-[2-(4-methoxybenzoyl)-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one, although the exact IUPAC name for the specific compound might slightly vary based on the exact structure.

Biological and Chemical Activities

Quinoline derivatives, including this compound, are known for their potential biological activities. These activities can range from antimicrobial to anticancer properties, depending on the specific structure and functional groups present. The presence of bromine and hydroxyl groups may enhance its reactivity and interaction with biological targets.

Research Findings

Research into similar quinoline derivatives suggests that they may be derived from natural products or synthesized in laboratories for specific applications. The compound's complex structure indicates potential for diverse interactions with biological systems, which could be explored further in pharmacological studies.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-oneC23H16BrNO3434.28321556-16-5
3-(4-Chloro-phenyl)-3-(3-hydroxy-2,2-dimethyl-propoxy)-2-(4-nitro-benzyl)-2,3-dihydro-isoindol-1-oneC26H25ClN2O5480.9-
{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(2-bromophenyl)methanoneC34H26BrN3O3604.5-

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